molecular formula C11H7F3N2O B8371068 2-Phenoxy-4-trifluoromethylpyrimidine CAS No. 1160058-85-4

2-Phenoxy-4-trifluoromethylpyrimidine

Cat. No. B8371068
M. Wt: 240.18 g/mol
InChI Key: HRRSUFKDXQESCC-UHFFFAOYSA-N
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Patent
US08299262B2

Procedure details

To a solution of 2-chloro-4-trifluoromethylpyrimidine (3.0 g, 0.016 mol) in DMF (30 ml) were successively added phenol (1.9 g, 20 mmol), potassium carbonate (3.3 g, 24 mmol) and Cu(I) (100 mg). The reaction mixture was stirred for 7 h at 90° C. The resulting reaction mixture was partitioned between MTBE and water. The aqueous layer was extracted with MTBE. The solvent was removed from the organic layers in vacuo. 2-Phenoxy-4-trifluoromethylpyrimidine was obtained as a yellowish solid (3.0 g). 1H-NMR (CDCl3): δ=7.2-7.5 (m, 6H); 8.7 ppm (m, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cu(I)
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[O:18]([C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(F)(F)F
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Cu(I)
Quantity
100 mg
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 7 h at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between MTBE and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with MTBE
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the organic layers in vacuo

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=NC=CC(=N1)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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